molecular formula C6H10ClN3O2S B021676 4-hydrazinylbenzenesulfonamide Hydrochloride CAS No. 17852-52-7

4-hydrazinylbenzenesulfonamide Hydrochloride

Cat. No. B021676
CAS RN: 17852-52-7
M. Wt: 223.68 g/mol
InChI Key: IKEURONJLPUALY-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzenesulfonamide Hydrochloride is a high-quality, pharmaceutical-grade compound with a diverse range of applications . It is recognized by its IUPAC Name, 4-hydrazinylbenzenesulfonamide hydrochloride, as well as its CAS Number: 17852-52-7 . It has a molecular formula of C6H9N3O2S .


Synthesis Analysis

4-Hydrazinylbenzenesulfonamide Hydrochloride is synthesized from 4-aminobenzenesulfonamide by diazotization and then reduction with sodium bisulfite . It is a key starting material for synthesizing sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties as novel antimicrobial agents .


Molecular Structure Analysis

The molecular formula of 4-hydrazinylbenzenesulfonamide Hydrochloride is C6H10ClN3O2S . It has an average mass of 223.680 Da and a monoisotopic mass of 223.018219 Da .


Chemical Reactions Analysis

As a hydrogen chloride salt, it originates from the reaction of hydrazinobenzene-1-sulfonamide with hydrogen chloride . The cyclization of the latter with hydrazine hydrate, 4-hydrazinylbenzenesulfonamide hydrochloride, and 4-nitrophenylhydrazine yielded a series of 4-sulfonaryldiazenylpyrazoles.


Physical And Chemical Properties Analysis

4-Hydrazinylbenzenesulfonamide Hydrochloride is a solid crystalline powder . It has a melting point of 211°C .

Scientific Research Applications

Pharmaceutical Reference Standard

4-Hydrazinylbenzenesulfonamide Hydrochloride is used as a United States Pharmacopeia (USP) Reference Standard . This means it serves as a benchmark for ensuring the quality and purity of other pharmaceutical substances.

Intermediate in Drug Production

This compound is a potentially useful intermediate in the production of Celebrex , an anti-inflammatory drug . Celebrex is used to relieve pain, tenderness, swelling and stiffness caused by different types of arthritis.

Synthesis of N-arylpyrazole Derivatives

4-Hydrazinylbenzenesulfonamide Hydrochloride is used in the synthesis of N-arylpyrazole derivatives . These derivatives have shown promising cytotoxicity against various human tumor cell lines, including MCF-7, Hela, and A549 .

Synthesis of 4-Sulfonaryldiazenylpyrazoles

The compound is also used in the cyclization reaction with hydrazine hydrate to yield a series of 4-sulfonaryldiazenylpyrazoles . The properties and applications of these pyrazoles are still under investigation.

Test and Assay Use

4-Hydrazinylbenzenesulfonamide Hydrochloride is used for test and assay purposes . However, it’s important to note that it is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Research on Chemical Intermediates

This compound is a subject of research in the field of chemical intermediates . Chemical intermediates are compounds that are used as stepping stones in the synthesis of other compounds, and studying them can lead to the development of new synthetic methods and materials.

Safety and Hazards

When handling 4-hydrazinylbenzenesulfonamide Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Hydrazinylbenzenesulfonamide Hydrochloride is a key starting material for synthesizing sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties as novel antimicrobial agents . This suggests potential future directions in the development of new antimicrobial drugs.

properties

IUPAC Name

4-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939095
Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazinylbenzenesulfonamide Hydrochloride

CAS RN

17852-52-7, 27918-19-0
Record name 4-Hydrazinylbenzenesulfonamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17852-52-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Record name (4-Sulfamoylpheny)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235
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Record name 4-Sulfamoylphenyl)hydrazine hydrochloride
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Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Hydrazinobenzenesulfonamide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 4-Hydrazinylbenzenesulfonamide Hydrochloride highlighted in the provided research?

A: The research primarily focuses on using 4-Hydrazinylbenzenesulfonamide Hydrochloride as a reagent in synthesizing a series of novel 4-(3,5-diaryl substituted)-4,5-dihydro-1H-pyrazol-1-yl) benzene sulfonamides. [] These newly synthesized compounds exhibit promising anti-inflammatory activity. []

Q2: What synthetic advantages does the use of ultrasound offer in these reactions?

A: Utilizing ultrasound irradiation in synthesizing these pyrazole derivatives provides several benefits compared to conventional methods. These advantages include: []

    Q3: Beyond anti-inflammatory activity, are there other potential applications for compounds derived from 4-Hydrazinylbenzenesulfonamide Hydrochloride?

    A: While the provided research focuses on anti-inflammatory properties, the presence of a sulfonarylhydrazinylidene group in similar compounds suggests potential for a broader range of biological activities. [] Further research is needed to explore these possibilities.

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